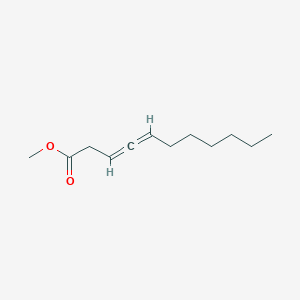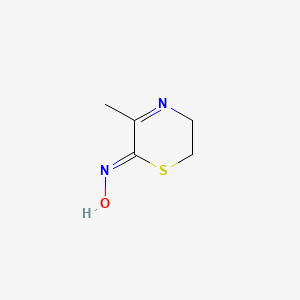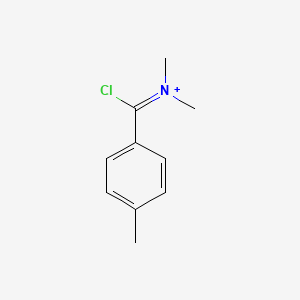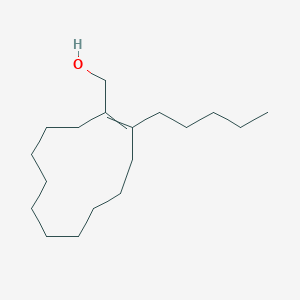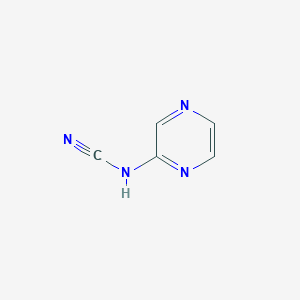![molecular formula C24H29PSi B14420832 Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane CAS No. 84673-70-1](/img/structure/B14420832.png)
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C24H29PSi. It is characterized by the presence of a phosphorane core bonded to three phenyl groups and a 3-(trimethylsilyl)propylidene group. This compound is notable for its unique structure, which combines the properties of both phosphines and silyl groups, making it a valuable reagent in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable silylating agent. One common method is the reaction of triphenylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a drug delivery system.
Mechanism of Action
The mechanism of action of Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. The phosphorane core can participate in single-electron transfer (SET) reactions, forming radical species that facilitate various organic transformations. The silyl group enhances the stability and reactivity of the compound, allowing it to engage in unique activation modes and reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Trimethylsilylphosphine: Combines the properties of silyl and phosphine groups, similar to Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane.
Uniqueness
This compound is unique due to its combination of a phosphorane core with a silyl group, providing enhanced stability and reactivity. This makes it a versatile reagent in various chemical transformations and industrial applications .
Properties
CAS No. |
84673-70-1 |
|---|---|
Molecular Formula |
C24H29PSi |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
triphenyl(3-trimethylsilylpropylidene)-λ5-phosphane |
InChI |
InChI=1S/C24H29PSi/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,13,21H2,1-3H3 |
InChI Key |
PEMZVBFILCANKO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


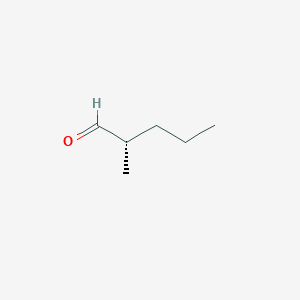

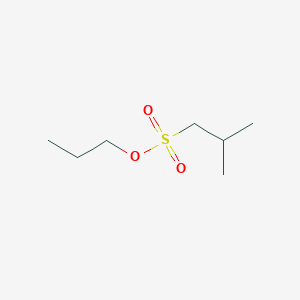
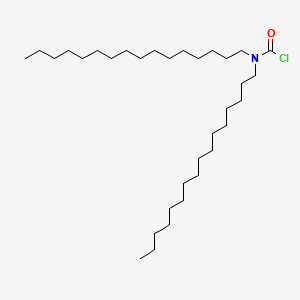
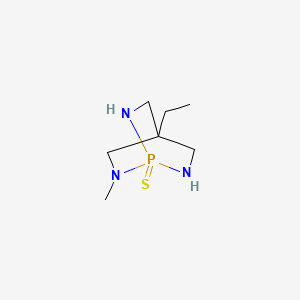
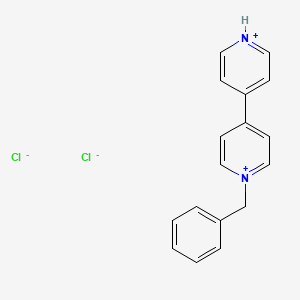
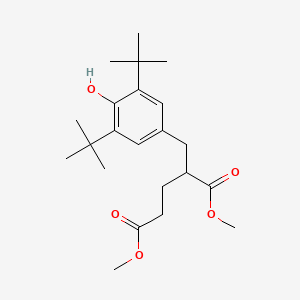

![4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]](/img/structure/B14420807.png)
